Pipecuriurn Brmnide
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Overview
Description
Pipecuronium bromide is a bisquaternary aminosteroid muscle relaxant, commonly used as a non-depolarizing neuromuscular blocking agent during anesthesia and surgical procedures . It is known for its long-acting properties and is marketed under the brand name Arduan . The compound has a molecular formula of C35H62Br2N4O4 and a molecular weight of 762.69918 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pipecuronium bromide is synthesized through a multi-step process involving the reaction of steroidal precursors with piperazine derivatives . The key steps include:
Formation of the steroidal backbone: This involves the synthesis of the androstane skeleton, which is a common structure in steroid chemistry.
Introduction of piperazine moieties: The steroidal backbone is then reacted with piperazine derivatives to form the bisquaternary structure.
Bromination: The final step involves the bromination of the compound to form pipecuronium bromide.
Industrial Production Methods
Industrial production of pipecuronium bromide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Pipecuronium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: The steroidal backbone can be subjected to oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include modified steroidal structures with altered functional groups, which can have different pharmacological properties .
Scientific Research Applications
Pipecuronium bromide has a wide range of scientific research applications:
Mechanism of Action
Pipecuronium bromide exerts its effects by inhibiting neuromuscular transmission. It competes with acetylcholine for binding to cholinergic receptors at the motor end plate, thereby reducing the response of the end plate to acetylcholine . This results in skeletal muscle paralysis, which is useful during surgical procedures . The compound also acts as an antagonist of M2 and M3 muscarinic receptors .
Comparison with Similar Compounds
Similar Compounds
Pancuronium Bromide: Similar in structure and function, but pipecuronium bromide has a longer duration of action and greater cardiovascular stability.
Vecuronium Bromide: Another non-depolarizing neuromuscular blocking agent, but with a shorter duration of action compared to pipecuronium bromide.
Rocuronium Bromide: Known for its rapid onset of action, but pipecuronium bromide is preferred for longer surgical procedures.
Uniqueness
Pipecuronium bromide is unique due to its long-acting properties and minimal cardiovascular side effects, making it particularly useful in patients with cardiac conditions undergoing major surgery .
Properties
IUPAC Name |
[17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWBOBJCRVVBJF-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H62Br2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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